Cas no 2171975-14-5 (tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate)

Technical Introduction: Tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate is a specialized heterocyclic compound featuring a sulfanyl (thiol) functional group at the 5-position of an octahydro-isoindole scaffold, protected by a tert-butoxycarbonyl (Boc) group at the nitrogen. This structure offers versatility in synthetic chemistry, particularly in peptide and pharmaceutical intermediate synthesis, where the Boc group provides stability under basic conditions and selective deprotection. The thiol moiety enables further functionalization via thiol-ene reactions or metal coordination, making it valuable for constructing complex molecular architectures. Its rigid, saturated ring system contributes to stereochemical control in asymmetric synthesis. Suitable for controlled derivatization, this compound is a useful building block in medicinal chemistry and materials science.
tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate structure
2171975-14-5 structure
Product name:tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate
CAS No:2171975-14-5
MF:C13H23NO2S
Molecular Weight:257.392222642899
CID:5937265
PubChem ID:165948930

tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate
    • 2171975-14-5
    • EN300-1288253
    • インチ: 1S/C13H23NO2S/c1-13(2,3)16-12(15)14-7-9-4-5-11(17)6-10(9)8-14/h9-11,17H,4-8H2,1-3H3
    • InChIKey: BBYQLTRNXSHTDY-UHFFFAOYSA-N
    • SMILES: SC1CCC2CN(C(=O)OC(C)(C)C)CC2C1

計算された属性

  • 精确分子量: 257.14495015g/mol
  • 同位素质量: 257.14495015g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 300
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 30.5Ų

tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1288253-0.25g
tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate
2171975-14-5
0.25g
$1051.0 2023-05-24
Enamine
EN300-1288253-10.0g
tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate
2171975-14-5
10g
$4914.0 2023-05-24
Enamine
EN300-1288253-0.05g
tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate
2171975-14-5
0.05g
$959.0 2023-05-24
Enamine
EN300-1288253-0.5g
tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate
2171975-14-5
0.5g
$1097.0 2023-05-24
Enamine
EN300-1288253-5.0g
tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate
2171975-14-5
5g
$3313.0 2023-05-24
Enamine
EN300-1288253-5000mg
tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate
2171975-14-5
5000mg
$3065.0 2023-10-01
Enamine
EN300-1288253-500mg
tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate
2171975-14-5
500mg
$1014.0 2023-10-01
Enamine
EN300-1288253-50mg
tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate
2171975-14-5
50mg
$888.0 2023-10-01
Enamine
EN300-1288253-250mg
tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate
2171975-14-5
250mg
$972.0 2023-10-01
Enamine
EN300-1288253-10000mg
tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate
2171975-14-5
10000mg
$4545.0 2023-10-01

tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate 関連文献

tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylateに関する追加情報

tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate

In the realm of organic chemistry, the compound tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate (CAS No: 2171975-14-5) stands out as a significant molecule with diverse applications and intriguing chemical properties. This compound, often abbreviated as TBSOIC, belongs to the class of isoindoles, which are bicyclic structures with a fused benzene ring and a five-membered ring containing one nitrogen atom. The presence of a sulfanyl group (-SH) at the 5-position introduces unique reactivity and functionalization potential, making it a valuable intermediate in various synthetic pathways.

The synthesis of tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate typically involves multi-step reactions, including cyclization and functional group transformations. Recent advancements in catalytic methodologies have enabled more efficient syntheses, reducing reaction times and improving yields. For instance, researchers have employed transition metal catalysts such as palladium and nickel to facilitate key steps in its construction, highlighting the importance of green chemistry principles in modern organic synthesis.

One of the most notable applications of TBSOIC lies in its role as an intermediate in drug discovery. The molecule's structural versatility allows it to serve as a precursor for various bioactive compounds. For example, studies have shown that derivatives of TBSOIC exhibit potent antimicrobial activity, making them promising candidates for developing new antibiotics. Additionally, its ability to undergo redox reactions has been leveraged in the synthesis of complex natural products and synthetic molecules with intricate architectures.

The incorporation of the tert-butyl group in the molecule provides steric protection to the carboxylic acid moiety, enhancing its stability during reaction conditions. This feature is particularly advantageous in multi-component reactions where precise control over functional groups is essential. Recent research has also explored the use of TBSOIC in click chemistry, where its reactivity with azides and alkynes has led to the formation of novel heterocyclic compounds with potential applications in materials science.

In terms of spectroscopic characterization, tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate exhibits distinct signals in both NMR and IR spectra that are indicative of its structural features. The sulfanyl group contributes to characteristic peaks around 3000 cm⁻¹ in the IR spectrum, while the aromatic protons in the isoindole ring resonate at specific regions in the NMR spectrum, aiding in unambiguous identification.

From an environmental standpoint, efforts have been made to optimize the synthesis and handling of TBSOIC to minimize waste and reduce ecological impact. The development of scalable processes and recycling strategies has been a focal point for researchers aiming to align this compound's production with sustainable practices.

In conclusion, tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate (CAS No: 2171975-14-5) is a multifaceted compound that continues to captivate chemists due to its unique properties and wide-ranging applications. As research progresses, it is anticipated that this molecule will play an even more pivotal role in advancing both academic and industrial chemical endeavors.

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